7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
CAS No.:
VCID: VC11219968
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
"7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" is a synthetic derivative of the chromenone (coumarin) family. This compound is characterized by its chromen-4-one core, functionalized with hydroxy, methyl, and phenoxy groups. Such structural modifications are often explored for their biological and pharmacological potential, particularly in anticancer, antimicrobial, and anti-inflammatory applications. Structural OverviewThe compound belongs to the class of coumarins, which are aromatic heterocyclic molecules known for their planar structures and diverse chemical reactivity. The specific substituents on the chromen-4-one scaffold include:
SynthesisThe synthesis of "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" generally follows a multi-step process involving:
Biological ActivitiesCoumarin derivatives like this compound exhibit a broad spectrum of biological activities due to their ability to interact with various biomolecular targets: Anticancer PotentialCoumarins are widely studied for their cytotoxicity against cancer cells. The phenoxy substitution at the 3-position is hypothesized to enhance interaction with cellular proteins involved in apoptosis and cell cycle regulation. Studies on similar derivatives have shown IC values in the micromolar range against tumor cell lines such as AGS (gastric cancer) and HepG2 (liver cancer). Antimicrobial ActivityPhenoxy-substituted coumarins have demonstrated antimicrobial effects against bacterial and fungal strains, likely due to their ability to disrupt microbial membranes or inhibit enzyme activity. Pharmacokinetics and ADMET ProfileWhile specific data for "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" is unavailable, general trends for coumarin derivatives include:
Research ApplicationsThis compound serves as a valuable scaffold in medicinal chemistry for designing novel therapeutics targeting:
Future DirectionsFurther studies are needed to:
This comprehensive understanding of "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" highlights its significance as a promising candidate for drug discovery and development. |
---|---|
Product Name | 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one |
Molecular Formula | C19H18O4 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | 7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |
Standard InChI | InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3 |
Standard InChIKey | XPKQXCWPFBEWGB-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
PubChem Compound | 5663633 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume